molecular formula C13H19NO2 B8747864 Tert-butyl 2-(2-(aminomethyl)phenyl)acetate

Tert-butyl 2-(2-(aminomethyl)phenyl)acetate

Cat. No.: B8747864
M. Wt: 221.29 g/mol
InChI Key: VYQOCJHQUYHQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(2-(aminomethyl)phenyl)acetate is an organic compound with the molecular formula C13H19NO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an aminomethyl group and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(aminomethyl)phenyl]acetate typically involves the esterification of 2-(aminomethyl)phenylacetic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Another method involves the use of tert-butyl chloroformate as the esterifying agent. In this approach, 2-(aminomethyl)phenylacetic acid is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This method is advantageous as it avoids the use of strong acids and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of tert-butyl [2-(aminomethyl)phenyl]acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-(aminomethyl)phenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(2-(aminomethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl [2-(aminomethyl)phenyl]acetate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the tert-butyl ester group and has different reactivity and applications.

    Benzylamine: Contains an aminomethyl group but lacks the ester functionality.

    Tert-butyl acetate: Contains the tert-butyl ester group but lacks the aminomethyl and phenyl groups.

Uniqueness

Tert-butyl 2-(2-(aminomethyl)phenyl)acetate is unique due to the combination of the aminomethyl and ester functionalities on the phenyl ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

tert-butyl 2-[2-(aminomethyl)phenyl]acetate

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)8-10-6-4-5-7-11(10)9-14/h4-7H,8-9,14H2,1-3H3

InChI Key

VYQOCJHQUYHQLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1CN

Origin of Product

United States

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